2,5-Diphenyl-1,3,4-thiadiazole
Overview
Description
Synthesis Analysis
The synthesis of 2,5-diphenyl-1,3,4-thiadiazole derivatives can involve several methods, including microwave-assisted synthesis, which provides an efficient and rapid approach to obtaining these compounds. This technique often results in improved yields and reaction rates compared to traditional synthesis methods (Han et al., 2009).
Molecular Structure Analysis
The molecular structure of 2,5-diphenyl-1,3,4-thiadiazole derivatives has been characterized through various spectroscopic techniques and crystallography. These studies provide insights into the bond lengths, angles, and overall geometry of the thiadiazole core and its substituents. Crystal structure analysis reveals orthorhombic space group organization and detailed geometrical parameters, which are crucial for understanding the compound's reactivity and properties (Kerru et al., 2019).
Chemical Reactions and Properties
2,5-Diphenyl-1,3,4-thiadiazole undergoes various chemical reactions, including electroreduction and interactions with nucleophiles, leading to the formation of novel compounds. These reactions are influenced by the electronic structure of the thiadiazole ring and its substituents. Theoretical and experimental studies provide valuable information on the compound's reactivity and the factors governing its interactions with other molecules (Aimone et al., 2000).
Physical Properties Analysis
The physical properties of 2,5-diphenyl-1,3,4-thiadiazole derivatives, such as melting points, solubility, and crystallinity, are essential for their application in various domains. These properties are determined by the compound's molecular structure and the nature of its substituents. Studies on liquid-crystal properties and phase behavior offer insights into the potential use of these compounds in display technologies and other applications (Han et al., 2009).
Chemical Properties Analysis
2,5-Diphenyl-1,3,4-thiadiazole exhibits a range of chemical properties, including fluorescence and electrochemical behavior. The compound's HOMO and LUMO energies, as well as its optical band gaps, are critical for its applications in optoelectronic devices. Fluorescent emission spectra indicating blue or green light emission highlight its potential in light-emitting diodes (LEDs) and sensors (Tao et al., 2010).
Scientific Research Applications
Corrosion Inhibition :
- 2,5-Diphenyl-1,3,4-thiadiazole derivatives are investigated as corrosion inhibitors. Some derivatives, such as 2,5-bis(4-nitrophenyl)-1,3,4-thiadiazole and 2,5-bis(4-chlorophenyl)-1,3,4-thiadiazole, have been found effective in inhibiting the corrosion of mild steel in acidic environments (Bentiss et al., 2007).
Antimicrobial and Antitubercular Agents :
- Thiadiazole derivatives exhibit antimicrobial and anti-tubercular activities. A study synthesized thiadiazole-2yl-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d]thiazoles and found some compounds to exhibit significant antimicrobial and anti-tubercular activities (Seelam & Shrivastava, 2016).
Electrochemical and Fluorescent Properties :
- Research on monomers and polymers containing 2,5-diphenyl-1,3,4-thiadiazole revealed interesting electrochemical properties, like high HOMO and LUMO energies, and fluorescent properties, displaying blue or green light emission (Tao et al., 2010).
Anticancer Agents :
- Novel thiadiazole-imidazole derivatives were designed and evaluated for their anticancer activity against liver carcinoma cell lines, showing moderate to high activity. This indicates the potential of thiadiazole derivatives as powerful anticancer agents (Gomha et al., 2016).
Biological and Pharmacological Activities :
- 2,5-Disubstituted 1,3,4-thiadiazoles are known for their diverse biological activities, including anticancer, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal properties. They also have effects on the central nervous system, such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects (Matysiak, 2015).
Synthesis Methodologies :
- Various methods have been developed for synthesizing 2,5-diaryl-thiadiazole compounds, highlighting the chemical versatility and adaptability of thiadiazole derivatives in various synthetic routes (Jianhu, 2015).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
A series of 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivatives have been designed and synthesized as HDAC inhibitors with DNA binding affinity . Among the target compounds, one compound not only bound with DNA effectively but also exhibited potent inhibitory activity against HDAC1 . This work validated that this compound was a promising lead compound for further structural optimization .
properties
IUPAC Name |
2,5-diphenyl-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZWCRGTHNZTQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163112 | |
Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenyl-1,3,4-thiadiazole | |
CAS RN |
1456-21-9 | |
Record name | 2,5-Diphenyl-1,3,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1456-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001456219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.